4-(Azepan-1-ylazo)-benzoic acid
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Overview
Description
4-(Azepan-1-ylazo)-benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. The structure of this compound consists of a benzoic acid moiety linked to an azepane ring through an azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-ylazo)-benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with an azepane derivative. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine, such as aniline, is treated with nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an azepane derivative, such as azepane-1-amine, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-ylazo)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The azo linkage (N=N) can be oxidized to form nitro compounds.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-(Azepan-1-ylazo)-benzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological probe due to its azo linkage, which can undergo bioreduction.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-ylazo)-benzoic acid involves its interaction with molecular targets through its azo linkage. The compound can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The specific molecular targets and pathways involved depend on the biological context and the nature of the reactive intermediates formed.
Comparison with Similar Compounds
Similar Compounds
4-(Azepan-1-yl)butanoic acid: Similar in structure but lacks the azo linkage.
4-(Azepan-1-yl)benzoic acid: Similar in structure but lacks the azo linkage.
4-(Azepan-1-ylazo)-phenol: Similar in structure but has a phenol group instead of a carboxylic acid group.
Uniqueness
4-(Azepan-1-ylazo)-benzoic acid is unique due to its combination of an azo linkage and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(azepan-1-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C13H17N3O2/c17-13(18)11-5-7-12(8-6-11)14-15-16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,17,18) |
InChI Key |
QOVOHIYHKSUPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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